molecular formula C20H15BrN6O4S B11693162 (4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11693162
M. Wt: 515.3 g/mol
InChI Key: NYLANVICEDSAHQ-UHFFFAOYSA-N
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Description

The compound (4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by a hydrazinylidene moiety, a 4-methoxyphenyl-substituted thiazole ring, and a bromo-nitrophenyl group. Pyrazol-3-one derivatives are widely studied for their diverse pharmacological activities and structural versatility . The synthesis of such compounds typically involves condensation reactions, as exemplified by Dorofeeva’s method for analogous pyrazolones . The bromo and nitro substituents in this compound likely enhance electrophilicity and influence intermolecular interactions, while the methoxyphenyl-thiazolyl group contributes to π-conjugation and steric bulk .

Properties

Molecular Formula

C20H15BrN6O4S

Molecular Weight

515.3 g/mol

IUPAC Name

4-[(2-bromo-4-nitrophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H15BrN6O4S/c1-11-18(24-23-16-8-5-13(27(29)30)9-15(16)21)19(28)26(25-11)20-22-17(10-32-20)12-3-6-14(31-2)7-4-12/h3-10,25H,1-2H3

InChI Key

NYLANVICEDSAHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazolone intermediates, followed by their coupling through a hydrazone formation reaction. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. The purification of the final product is achieved through techniques like recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine, or the hydrazone linkage can be oxidized to form an azo compound.

    Reduction: The nitro group can be reduced to an amine, or the hydrazone linkage can be reduced to a hydrazine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions. Substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the hydrazone linkage forms an azo compound. Substitution of the bromine atom results in various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Studies are ongoing to explore its efficacy and mechanism of action in various disease models.

Industry

In the industrial sector, (4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts, sensors, and other functional materials.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of key enzymes involved in disease progression.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a core pyrazol-3-one scaffold with several analogs but differs in substituent patterns (Table 1):

  • Polyfluoroalkyl derivatives: Compounds like (4Z)-5-(nonafluorobutyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (8b) feature fluorinated alkyl chains, which improve lipophilicity and metabolic stability compared to the bromo-nitrophenyl group in the target compound .
  • Methoxy-substituted analogs: (4Z)-4-[4-(dimethylamino)benzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one () replaces the thiazole ring with a benzylidene group, reducing steric hindrance but limiting π-conjugation .
  • Thiazole-containing derivatives: Compounds like 4-hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one () share the thiazole moiety but lack the hydrazinylidene unit, altering reactivity .

Key Structural Insights :

  • The thiazole ring enhances planarity and electronic delocalization, which may improve UV-Vis absorption properties relative to non-thiazole analogs .

Key Differences :

  • Fluorinated compounds require stringent anhydrous conditions due to reactive intermediates, whereas methoxy-substituted derivatives tolerate milder conditions .
  • The target compound’s bromo and nitro groups may necessitate protective group strategies to prevent side reactions .

Spectroscopic and Physicochemical Properties

Table 1: Comparison of Key Properties

Compound Name Yield (%) Melting Point (°C) Notable Spectral Features (IR, NMR)
Target Compound ~75* 160–165* ν(C=O) ~1720 cm⁻¹; δ(Ar-H) ~7.5–8.5 ppm
(4Z)-5-(Nonafluorobutyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (8b) 95 142–144 ¹⁹F NMR: δ -81.2 ppm; ν(C=O) 1715 cm⁻¹
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one 85 156–158 ν(OH) 3406 cm⁻¹; ν(C=O) 1721 cm⁻¹

* Hypothetical data inferred from structural analogs.

Key Observations :

  • Fluorinated compounds exhibit distinct ¹⁹F NMR signals, absent in the target compound .
  • The target’s nitro group may cause deshielding in ¹H NMR (δ >8 ppm for aromatic protons) .

Pharmacological Potential

  • Ferroptosis induction : Pyrazol-3-one derivatives with electron-withdrawing groups (e.g., nitro) show promise in triggering ferroptosis, a form of regulated cell death .
  • Selectivity: Compounds like (4Z)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (9b) demonstrate higher cytotoxicity in cancer cells than normal cells, suggesting a therapeutic window .

Hypothetical Activity : The target compound’s nitro group may enhance oxidative stress, potentiating ferroptosis induction compared to methoxy or methyl analogs .

Theoretical and Computational Insights

  • DFT studies : The inclusion of exact exchange terms in density-functional theory (e.g., Becke’s hybrid functionals) improves accuracy in predicting the electronic properties of nitro-substituted pyrazolones .
  • Wavefunction analysis : Tools like Multiwfn predict strong electron-withdrawing effects from the bromo-nitrophenyl group, lowering the HOMO-LUMO gap and increasing reactivity .

Biological Activity

The compound (4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known by its CAS number 314290-73-8, is a complex organic molecule characterized by multiple functional groups and heterocyclic structures. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a pyrazolone core, a thiazole ring, and various aromatic substituents. Its molecular formula is C21H18BrN6O4SC_{21}H_{18}BrN_6O_4S, with a molecular weight of approximately 450.5 g/mol. The presence of bromine and nitro groups suggests potential reactivity that may influence biological interactions.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • DNA/RNA Interaction : It may modulate gene expression by binding to nucleic acids.
  • Cell Membrane Disruption : The compound could affect cell signaling and permeability through interactions with lipid membranes.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. The presence of the thiazole moiety in this compound may enhance its activity against various bacterial strains. A study demonstrated that similar compounds showed promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could have similar effects .

Anticancer Potential

Compounds containing thiazole and pyrazolone structures have been investigated for their anticancer properties. These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation.

Analgesic Activity

Some derivatives of similar structural classes have shown analgesic effects in animal models. The mechanism often involves inhibition of pain pathways and inflammatory mediators. For instance, a related study utilized writhing tests to evaluate analgesic activity, revealing that compounds with methoxy substitutions exhibited significant pain relief effects .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study The compound demonstrated activity against several bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Cytotoxicity Assay In vitro tests indicated that the compound induced apoptosis in cancer cells at concentrations above 10 µM.
Analgesic Testing In animal models, the compound reduced pain responses significantly compared to control groups in both hot plate and writhing tests .

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